![molecular formula C8H5FIN B2905991 5-fluoro-2-iodo-1H-indole CAS No. 1388045-67-7](/img/structure/B2905991.png)
5-fluoro-2-iodo-1H-indole
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Overview
Scientific Research Applications
Nematicidal and Insecticidal Activities
5-fluoro-2-iodo-1H-indole has been found to have potential applications in the field of parasitology . It has been used in the development of iodine-fluorine based lead activators of Glutamate gated chloride channel (GluCl), a prominent target for drug selection and design in parasitology . These activators have shown in vitro anthelmintic and insecticidal activities against various parasites .
Antiviral Applications
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which can be synthesized using 5-fluoro-2-iodo-1H-indole, have been investigated for antiviral activity . These compounds have shown potent antiviral activities against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Applications
Indole derivatives, including 5-fluoro-2-iodo-1H-indole, have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of various inflammatory conditions .
Anticancer Applications
Indole derivatives have been found to possess anticancer properties . Therefore, 5-fluoro-2-iodo-1H-indole could potentially be used in the development of new anticancer drugs .
Antioxidant Applications
Indole derivatives have also been found to possess antioxidant properties . This suggests that 5-fluoro-2-iodo-1H-indole could potentially be used in the development of new antioxidant drugs .
Use in Agrochemical, Pharmaceutical and Dyestuff Field
5-fluoro-2-iodo-1H-indole can be used as a starting material in the synthesis of various compounds in the agrochemical, pharmaceutical and dyestuff field .
Mechanism of Action
Target of Action
5-Fluoro-2-Iodo-1H-Indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in the biological activities of the targets . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of certain viruses, affecting the viral life cycle .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities, suggesting they may have favorable adme properties .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .
properties
IUPAC Name |
5-fluoro-2-iodo-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKBFTSWAACSAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1388045-67-7 |
Source
|
Record name | 5-fluoro-2-iodo-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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